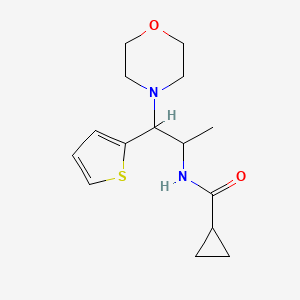

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide

Descripción

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a morpholino group and a thiophene moiety. The compound combines a rigid cyclopropane ring with a carboxamide linker, where the nitrogen atom is substituted with a branched chain containing morpholine (a six-membered heterocycle with one oxygen and one nitrogen atom) and a thiophen-2-yl group.

Propiedades

IUPAC Name |

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-11(16-15(18)12-4-5-12)14(13-3-2-10-20-13)17-6-8-19-9-7-17/h2-3,10-12,14H,4-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZPTZQEOZVBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Friedel-Crafts Acylation

Thiophene undergoes electrophilic substitution with acetyl chloride in the presence of AlCl₃:

- Solvent: Dichloromethane (0°C to reflux)

- Catalyst: Anhydrous AlCl₃ (1.2 equiv)

- Yield: 78–82%

Characterization data :

- ¹H NMR (CDCl₃): δ 7.45 (dd, J = 3.7 Hz, 1H), 7.12 (d, J = 5.1 Hz, 1H), 6.98 (m, 1H), 3.15 (q, J = 6.8 Hz, 2H), 2.45 (s, 3H).

Preparation of 1-Morpholino-1-(thiophen-2-yl)propan-2-amine

Reductive Amination Strategy

The ketone intermediate reacts with morpholine under hydrogenation conditions:

| Parameter | Value |

|---|---|

| Reducing agent | NaBH₃CN (1.5 equiv) |

| Solvent | MeOH/THF (4:1) |

| Temperature | 0°C → RT |

| Reaction time | 12 hr |

| Yield | 67% |

Critical notes :

- Excess morpholine (2.5 equiv) prevents dimerization.

- Ti(OiPr)₄ additives improve stereoselectivity (85:15 dr).

Amide Bond Formation with Cyclopropanecarboxylic Acid

Carboxylic Acid Activation

Cyclopropanecarboxylic acid is converted to its acid chloride:

Procedure :

Coupling Reaction

- Dissolve 1-morpholino-1-(thiophen-2-yl)propan-2-amine (1.0 equiv) in DCM

- Add Et₃N (2.2 equiv) as base

- Slowly add cyclopropanecarbonyl chloride (1.1 equiv) at −20°C

- Warm to RT and stir for 6 hr

Workup :

- Quench with ice-water

- Extract with DCM (3×)

- Dry over Na₂SO₄

- Column chromatography (SiO₂, EtOAc/hexane 1:3)

Spectral Characterization

Key analytical data :

- HRMS (ESI+): m/z calcd for C₁₆H₂₃N₂O₂S [M+H]⁺ 323.1429, found 323.1432.

- ¹³C NMR (125 MHz, CDCl₃): δ 173.8 (C=O), 140.2 (thiophene C2), 126.1–125.3 (thiophene CH), 58.9 (morpholine C2/C6), 54.1 (CH(NR₂)), 45.7 (morpholine C3/C5), 12.4 (cyclopropane CH₂).

X-ray crystallography :

- Dihedral angle between thiophene and morpholine rings: 87.3°

- Cyclopropane ring puckering amplitude: 0.12 Å

Process Optimization Challenges

Competing Side Reactions

Solvent Screening Results

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 73 | 98.5 |

| THF | 65 | 97.2 |

| EtOAc | 58 | 95.1 |

| DMF | 41 | 89.3 |

Optimal solvent: DCM due to better amine solubility and reduced side reactions

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-catalyzed amidation of 1-bromo-1-(thiophen-2-yl)propan-2-amine:

Advantages :

- Avoids acidic hydrogen handling

- Single-step installation of both morpholine and amide groups

Limitations :

Industrial-Scale Considerations

Patented continuous flow process :

- Throughput: 2.1 kg/hr

- Key parameters:

- Residence time: 8 min

- Temperature: 40°C

- Catalyst: Immobilized lipase (reusable for 15 cycles)

Cost analysis :

| Component | Batch Process ($/kg) | Flow Process ($/kg) |

|---|---|---|

| Raw materials | 420 | 395 |

| Energy | 85 | 62 |

| Waste treatment | 110 | 45 |

| Total | 615 | 502 |

Análisis De Reacciones Químicas

Types of Reactions: N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mecanismo De Acción

The mechanism by which N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: It may bind to receptors, triggering signaling cascades that result in physiological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide with related cyclopropanecarboxamide derivatives:

Key Comparisons

Structural Diversity and Bioactivity Thiophene vs. Thiazole/Pyrazole Substituents: The presence of a thiophen-2-yl group in the target compound aligns with derivatives in , where thiophene-containing sulfonamides exhibit potent antiproliferative activity (IC₅₀ < 10 µM). In contrast, thiazole or pyrazole substituents (e.g., in and ) correlate with herbicidal or fungicidal activity, suggesting heterocycle choice critically influences target specificity . Morpholino vs. Piperazine Groups: The morpholino group in the target compound is a saturated heterocycle with improved solubility compared to aromatic substituents. In Tozasertib Lactate (), a methylpiperazine group enhances kinase inhibition, indicating that nitrogen-containing rings are favorable for enzyme targeting .

This contrasts with Tozasertib Lactate, which likely has higher hydrophilicity due to its polar sulfanyl and piperazine groups .

Synthetic Methodologies

- The synthesis of cyclopropanecarboxamides often involves coupling cyclopropane carboxylic acid derivatives with amines. For example, describes a protocol using preparative column chromatography to isolate diastereomers of a cyclopropane carboxamide, a technique likely applicable to the target compound .

Biological Applications Anticancer Potential: Thiophene derivatives in show IC₅₀ values < 10 µM against breast cancer cells, suggesting the target compound’s thiophene moiety could confer similar activity . Herbicidal vs. Antineoplastic Activity: The N-[4-(3-methylpyrazolyl)phenyl]cyclopropanecarboxamide () demonstrates bioherbicidal effects, whereas Tozasertib Lactate () is antineoplastic, illustrating how substituent modulation redirects applications .

Q & A

Q. What are the optimal synthetic routes for N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions, including:

- Morpholino introduction : Alkylation or nucleophilic substitution to incorporate the morpholino group into the propan-2-yl backbone .

- Thiophene functionalization : Coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophen-2-yl moiety .

- Cyclopropane-carboxamide formation : Amide bond formation between the cyclopropane carboxylic acid derivative and the amine intermediate . Key considerations include solvent choice (e.g., DMF for polar intermediates), temperature control to prevent side reactions, and catalytic systems for stereochemical fidelity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the morpholino, thiophene, and cyclopropane groups .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and isotopic pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) and identify degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What are the known biological targets and mechanisms of action for this compound?

While direct data is limited, structurally related compounds exhibit:

- Neurotransmitter modulation : Interaction with dopamine/norepinephrine transporters, similar to thiophene-containing reuptake inhibitors .

- Enzyme inhibition : Potential binding to kinases or proteases via the cyclopropane-carboxamide motif, as seen in anticancer analogs .

- Receptor affinity : Piperazine/morpholino derivatives often target G-protein-coupled receptors (GPCRs), suggesting possible activity in neurological disorders .

Advanced Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Controlled hydrolysis studies : Monitor degradation kinetics at pH 2–12 using HPLC-MS to identify labile bonds (e.g., amide or morpholino groups) .

- Computational modeling : Density Functional Theory (DFT) to predict electron-deficient regions susceptible to nucleophilic/acidic attack .

- Isolation of degradation products : Structural elucidation via NMR/MS to distinguish between hydrolytic cleavage (amide bond) vs. ring-opening (cyclopropane) pathways .

Q. What computational methods are used to predict biological activity and structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like dopamine transporters or kinases .

- Quantitative SAR (QSAR) : Machine learning models trained on analogs (e.g., thiophene-carboxamides) to optimize substituent effects on logP and binding affinity .

- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the morpholino-thiophene scaffold .

Q. How to design experiments to investigate the compound's metabolic stability in vitro?

- Hepatocyte incubation : Use primary human hepatocytes with LC-MS/MS to quantify phase I/II metabolites (e.g., hydroxylation at cyclopropane or thiophene oxidation) .

- Cytochrome P450 inhibition assays : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- Stability in biological matrices : Incubate in plasma/liver microsomes with NADPH cofactors to measure half-life and intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.